An In-Depth Technical Guide to 3-(1-Aminobutyl)aniline (CAS 133332-55-5)
An In-Depth Technical Guide to 3-(1-Aminobutyl)aniline (CAS 133332-55-5)
A Note to the Reader: Comprehensive, publicly available data regarding the synthesis, spectral characterization, and specific applications of 3-(1-Aminobutyl)aniline is limited. This guide has been constructed by leveraging established principles of organic chemistry and drawing parallels from structurally similar aniline derivatives. The methodologies and data presented herein are based on analogous compounds and predictive models, intended to provide a foundational understanding for researchers, scientists, and drug development professionals.
Introduction and Chemical Identity
3-(1-Aminobutyl)aniline, registered under CAS number 133332-55-5, is an organic compound featuring a primary aromatic amine (aniline) and a primary aliphatic amine. The structure consists of an aniline ring substituted at the meta-position with a 1-aminobutyl group. This bifunctional nature makes it a potentially valuable, yet under-explored, building block in medicinal chemistry and materials science.
Aniline and its derivatives are fundamental precursors in the synthesis of a vast array of pharmaceuticals, including analgesics, antihistamines, and antimicrobials.[1] The presence of two amine groups with differing basicities in 3-(1-Aminobutyl)aniline offers the potential for selective chemical modifications, a desirable trait in the construction of complex molecular architectures for drug discovery.[2][3]
Table 1: Chemical Identity of 3-(1-Aminobutyl)aniline
| Identifier | Value | Source |
| CAS Number | 133332-55-5 | [4] |
| Molecular Formula | C₁₀H₁₆N₂ | [4] |
| Molecular Weight | 164.25 g/mol | [4] |
| IUPAC Name | 3-(1-aminobutyl)aniline | N/A |
| SMILES | CCC(N)c1cccc(N)c1 | [4] |
Postulated Synthesis and Mechanistic Rationale
A likely precursor for this synthesis is 3-aminobutyrophenone. The synthesis would proceed in two key stages: formation of an imine or a related intermediate, followed by reduction to the desired diamine.
Figure 1: Postulated two-stage synthesis of 3-(1-Aminobutyl)aniline.
Experimental Protocol (Hypothetical)
Stage 1: Formation of the Imine/Oxime Intermediate
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To a solution of 3-aminobutyrophenone in a suitable solvent such as ethanol or methanol, add an excess of an ammonia source (e.g., ammonium acetate) or hydroxylamine hydrochloride.
-
The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation reaction to completion. The progress can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure to yield the crude imine or oxime intermediate.
Stage 2: Reduction to 3-(1-Aminobutyl)aniline
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The crude intermediate from Stage 1 is dissolved in a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran).
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A reducing agent is then introduced. For catalytic hydrogenation, a catalyst such as Palladium on carbon (Pd/C) would be used under a hydrogen atmosphere.[5] Alternatively, a chemical reducing agent like sodium borohydride (NaBH₄) could be employed.[6]
-
The reaction is stirred until the reduction is complete, as monitored by TLC or Gas Chromatography (GC).
-
The catalyst (if used) is removed by filtration. The filtrate is then concentrated under reduced pressure.
-
The crude product is subjected to a standard aqueous work-up, typically involving extraction with an organic solvent and subsequent purification by column chromatography on silica gel to afford pure 3-(1-Aminobutyl)aniline.
Physicochemical and Spectroscopic Characterization (Predicted)
The exact physicochemical properties of 3-(1-Aminobutyl)aniline are not well-documented. However, based on the properties of aniline and its alkylated derivatives, we can predict its general characteristics.[7]
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale/Comparison |
| Physical Form | Colorless to pale yellow or brown oily liquid | Aniline and its derivatives are typically oily liquids that can darken upon exposure to air and light.[7] |
| Boiling Point | > 200 °C | The boiling point of aniline is 184 °C. The addition of a butyl group would be expected to increase the molecular weight and van der Waals forces, thus raising the boiling point. |
| Melting Point | < 25 °C | Aniline has a melting point of -6 °C. Simple alkyl substitution is unlikely to raise the melting point above room temperature. |
| Solubility | Slightly soluble in water; soluble in common organic solvents (e.g., ethanol, ether, acetone). | The aniline moiety confers some water solubility, but the butyl group increases its lipophilicity. |
Spectroscopic Analysis (Anticipated Signatures)
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the meta-substituted ring, typically in the range of 6.5-7.5 ppm. The protons of the butyl group would appear in the upfield region (approx. 0.8-3.5 ppm), with the methine proton adjacent to the aliphatic amine appearing as a multiplet. The protons of the two NH₂ groups would likely appear as broad singlets.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule. The aromatic carbons would resonate in the typical downfield region for benzene derivatives (approx. 110-150 ppm), while the four aliphatic carbons of the butyl group would be found in the upfield region (approx. 10-60 ppm).
-
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations of the primary amines, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching would be seen just below 3000 cm⁻¹. The C=C stretching of the aromatic ring would appear in the 1450-1600 cm⁻¹ region.
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MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 164. Common fragmentation patterns for benzylamines would be expected, such as the loss of the propyl group.
Potential Applications in Drug Development
The structural motifs present in 3-(1-Aminobutyl)aniline suggest its potential as a scaffold in medicinal chemistry. The aniline core is a well-established pharmacophore, and the presence of a chiral center at the 1-position of the butyl group introduces stereochemical diversity that can be crucial for selective interactions with biological targets.
Figure 2: Potential role of 3-(1-Aminobutyl)aniline in drug discovery.
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Central Nervous System (CNS) Agents: Many CNS-active drugs contain an aniline or a related amino-aromatic structure. The ability to modify the two amine groups of 3-(1-Aminobutyl)aniline independently could allow for the fine-tuning of properties such as blood-brain barrier penetration and receptor affinity.[3]
-
Antimicrobial Agents: The aniline scaffold is present in various antimicrobial compounds. The aminobutyl side chain could be functionalized to enhance interactions with bacterial or fungal targets.
-
Kinase Inhibitors: As a component in the synthesis of more complex heterocyclic systems, 3-(1-Aminobutyl)aniline could serve as a starting material for the development of kinase inhibitors, a significant class of anti-cancer drugs.
Analytical Methodologies
The quality control and analysis of 3-(1-Aminobutyl)aniline would rely on standard chromatographic and spectroscopic techniques.
Figure 3: A typical analytical workflow for the characterization of 3-(1-Aminobutyl)aniline.
High-Performance Liquid Chromatography (HPLC)
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Objective: To determine the purity of the compound and quantify any impurities.
-
Typical Conditions:
-
Column: A reverse-phase C18 column is generally suitable for aniline derivatives.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the aniline chromophore absorbs, typically around 254 nm.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify volatile impurities.
-
Typical Conditions:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase.
-
Carrier Gas: Helium or hydrogen.
-
Detection: Mass spectrometry to provide both retention time and mass-to-charge ratio for confident peak identification.
-
Safety and Handling
While specific toxicity data for 3-(1-Aminobutyl)aniline is not available, it should be handled with the care afforded to other aniline derivatives. Aniline itself is toxic by inhalation, ingestion, and skin absorption.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents and light.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
3-(1-Aminobutyl)aniline represents a chemical entity with significant, yet largely unexplored, potential. Its dual amine functionality and inherent chirality make it an attractive candidate for the synthesis of novel compounds in the pharmaceutical and materials science sectors. This guide provides a foundational, albeit predictive, overview to stimulate further research into the synthesis, characterization, and application of this promising molecule. Future experimental work is necessary to validate the proposed synthetic routes and fully elucidate its physicochemical properties and biological activities.
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